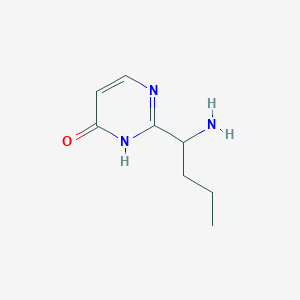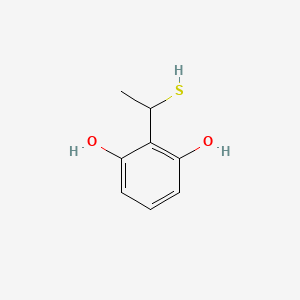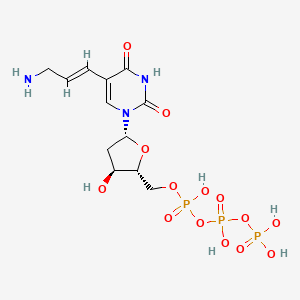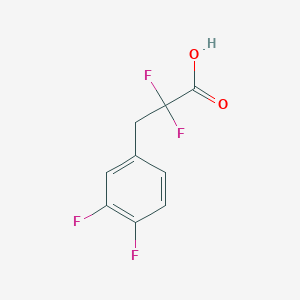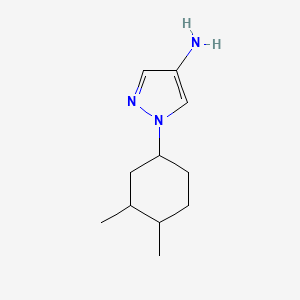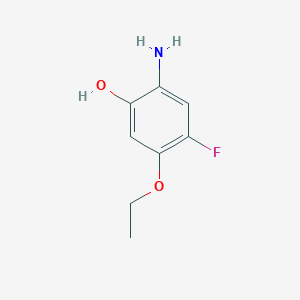![molecular formula C7H12ClIO2 B13076840 3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane](/img/structure/B13076840.png)
3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane is an organic compound characterized by its unique structure, which includes an oxetane ring and halogenated side chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-methylpropene and iodine.
Halogenation: The first step involves the halogenation of 3-chloro-2-methylpropene to introduce the iodine atom. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions.
Oxetane Formation: The halogenated intermediate is then reacted with an oxetane precursor under basic conditions to form the desired oxetane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions to form linear or cyclic products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Ring-Opening: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
Chemistry
In organic synthesis, 3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. Its halogenated side chains and oxetane ring are of particular interest for designing new pharmaceuticals with improved pharmacokinetic properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism by which 3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane exerts its effects depends on the specific application. In chemical reactions, the halogen atoms and oxetane ring play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-[(1-Bromo-3-iodo-2-methylpropan-2-yl)oxy]oxetane: Similar structure but with a bromine atom instead of chlorine.
3-[(1-Chloro-3-fluoro-2-methylpropan-2-yl)oxy]oxetane: Similar structure but with a fluorine atom instead of iodine.
3-[(1-Chloro-3-iodo-2-ethylpropan-2-yl)oxy]oxetane: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane is unique due to the combination of its halogenated side chains and oxetane ring. This combination imparts distinct reactivity and properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H12ClIO2 |
|---|---|
Molecular Weight |
290.52 g/mol |
IUPAC Name |
3-(1-chloro-3-iodo-2-methylpropan-2-yl)oxyoxetane |
InChI |
InChI=1S/C7H12ClIO2/c1-7(4-8,5-9)11-6-2-10-3-6/h6H,2-5H2,1H3 |
InChI Key |
RURWVCIGUOINPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)(CI)OC1COC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13076769.png)
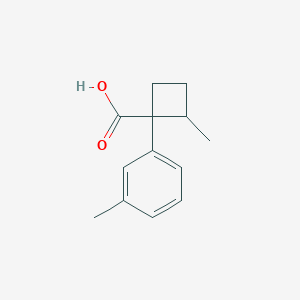
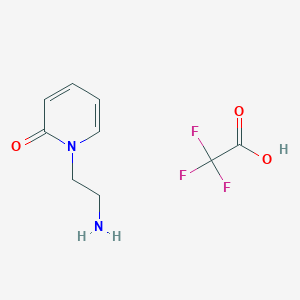
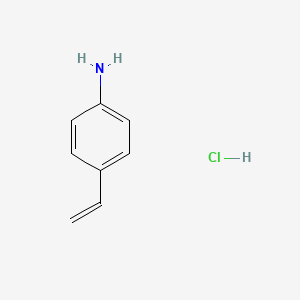
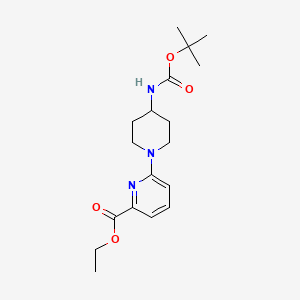
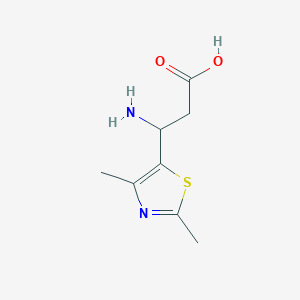
![1H,2H,3H,4H-benzo[f]isoquinoline](/img/structure/B13076796.png)
